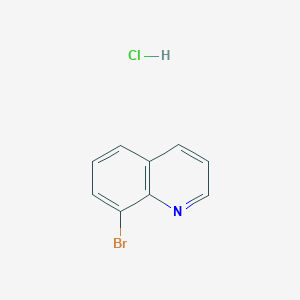

8-Bromoquinoline hydrochloride

描述

Historical Context and Significance of Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of chemical science for over a century. rsc.orgfrontiersin.org Its discovery and the subsequent exploration of its derivatives have paved the way for significant advancements in various scientific fields. frontiersin.orgnih.gov Initially recognized for its presence in natural products, most notably quinine, the quinoline core quickly became a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This term reflects the ability of the quinoline structure to bind to a wide range of biological targets, leading to diverse pharmacological activities. orientjchem.orgbenthamdirect.com The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the electronic and steric properties of the resulting molecules and, consequently, their biological effects. frontiersin.orgnih.gov

Relevance of Halogenated Quinoline Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold dramatically expands its utility in both advanced organic synthesis and medicinal chemistry. Halogenated quinolines serve as versatile intermediates in a multitude of chemical reactions. researchgate.net The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, allowing for the construction of complex molecular architectures. researchgate.net This reactivity is crucial for the synthesis of novel organic materials and pharmaceutical agents. chemimpex.com

From a medicinal chemistry perspective, halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. orientjchem.org The presence of a halogen can enhance lipophilicity, improve metabolic stability, and facilitate stronger binding interactions with biological targets. orientjchem.orgnih.gov For instance, halogenated quinolines have been investigated for their potential as antibacterial, anticancer, and antimalarial agents. bohrium.comorientjchem.orgnih.gov The specific placement of the halogen on the quinoline ring is critical in determining the compound's biological activity. nih.gov

Current Research Landscape Pertaining to 8-Bromoquinoline (B100496) Hydrochloride: An Overview

8-Bromoquinoline hydrochloride, the hydrochloride salt of 8-bromoquinoline, is a specific halogenated quinoline that has garnered attention in the research community. As a hydrochloride salt, it often exhibits improved solubility in aqueous media compared to its free base form, which is advantageous for certain experimental applications. smolecule.com Current research on 8-bromoquinoline and its derivatives, including the hydrochloride form, primarily focuses on its utility as a building block in the synthesis of more complex molecules with potential biological activities. chemimpex.comgoogle.com Researchers are actively exploring its use in the development of novel pharmaceuticals and functional materials. chemimpex.com The bromine atom at the 8-position makes it a valuable precursor for introducing various functional groups through cross-coupling and substitution reactions. chemimpex.com

Table 1: Chemical Properties of 8-Bromoquinoline and its Hydrochloride Salt

| Property | 8-Bromoquinoline | This compound |

|---|---|---|

| CAS Number | 16567-18-3 chemicalbook.com | 1081803-09-9 bldpharm.com |

| Molecular Formula | C9H6BrN chemicalbook.com | C9H7BrClN nih.gov |

| Molecular Weight | 208.05 g/mol chemicalbook.com | 244.52 g/mol bldpharm.com |

| Appearance | Light pale yellow liquid to solid chemimpex.com | Data not available |

| Melting Point | 58 - 59 °C chemimpex.com | Data not available |

| Boiling Point | 112-113 °C at 0.5 mmHg chembk.com | Data not available |

| Solubility | Data not available | Enhanced solubility in water smolecule.com |

Synthesis and Chemical Reactions

The synthesis of 8-bromoquinoline and its derivatives is a key area of study, enabling the production of this important chemical intermediate.

Synthesis of 8-Bromoquinoline

Several methods have been developed for the synthesis of 8-bromoquinoline. One common approach involves the direct bromination of quinoline. However, this method requires careful control of reaction conditions to achieve regioselectivity and avoid the formation of multiple brominated products. A more controlled method utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures, which has been shown to provide high selectivity for the 8-position.

Another synthetic route to 8-bromoquinoline derivatives involves a ring-closure reaction, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, starting from o-bromoaniline. google.com For example, the reaction of o-bromoaniline with crotonaldehyde (B89634) in the presence of an oxidizing agent and an acid can yield 2-methyl-8-bromoquinoline. google.com

A patent describes a method for preparing 8-bromo-2-methylquinoline (B152758) from 2-bromaniline and crotonaldehyde. google.com This is then oxidized to 8-bromoquinoline-2-carbaldehyde, which can be further modified. google.com

Chemical Reactions of this compound

The bromine atom at the 8-position of the quinoline ring is the key to its reactivity. This allows 8-bromoquinoline and its hydrochloride salt to participate in a variety of chemical transformations.

The bromine atom on the 8-bromoquinoline scaffold is susceptible to nucleophilic substitution, although this often requires harsh conditions. More commonly, it serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.netchemimpex.com These reactions, including the Suzuki, Sonogashira, and Heck reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 8-position. researchgate.net This versatility enables the synthesis of a wide array of substituted quinolines with diverse functionalities. chemimpex.com

8-Bromoquinoline can be used to generate organometallic reagents, such as Grignard or organolithium species. These reagents are powerful nucleophiles that can react with a variety of electrophiles, providing another avenue for the functionalization of the quinoline ring at the 8-position.

Applications in Contemporary Research

The unique chemical properties of this compound make it a valuable tool in various areas of chemical research.

Role in Organic Synthesis

As previously mentioned, this compound is a key building block in organic synthesis. chemimpex.com Its ability to undergo a range of chemical transformations allows for the construction of complex molecules. chemimpex.com For instance, it can be used in the synthesis of ligands for metal catalysts, components of organic light-emitting diodes (OLEDs), and other functional materials. The quinoline moiety itself can impart desirable electronic and photophysical properties to the final products.

Significance in Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of potential therapeutic agents. chemimpex.com The quinoline scaffold is present in numerous approved drugs with a wide range of biological activities. benthamdirect.commdpi.comresearchgate.net The bromine atom at the 8-position allows for the introduction of various pharmacophores that can modulate the biological activity of the resulting compounds. Research has shown that derivatives of 8-bromoquinoline have been investigated for their potential as anticancer and antimicrobial agents. chemimpex.com For example, 8-bromoquinoline-2-carboxylic acid has been noted for its potential applications in medicinal chemistry due to its ability to interact with biological targets. cymitquimica.com

Table 2: Research Applications of 8-Bromoquinoline Derivatives

| Application Area | Description | Supporting Evidence |

|---|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing potential pharmaceutical agents, including those with anticancer and antimicrobial properties. chemimpex.com | The bromine and iodine atoms in related compounds can enhance binding affinity to molecular targets. |

| Material Science | Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs). | The quinoline moiety can impart desirable electronic and photophysical properties. |

| Biological Studies | Employed in the study of enzyme inhibitors and receptor modulators. | The ability to functionalize the quinoline ring allows for the creation of diverse molecules for biological screening. |

| Industrial Chemistry | Used in the synthesis of dyes and pigments. | The chromophoric nature of the quinoline ring system can be modified through substitution. |

Structure

3D Structure of Parent

属性

IUPAC Name |

8-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBLKYOKAULBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671870 | |

| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081803-09-9 | |

| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromoquinoline Hydrochloride and Its Derivatives

Precursor Synthesis and Bromination Strategies

The introduction of a bromine atom at the C-8 position of the quinoline (B57606) ring is heavily influenced by the directing effects of existing substituents and the reaction conditions employed.

The direct bromination of quinoline itself with bromine in the presence of concentrated sulfuric acid typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline (B100496). youtube.com However, the regioselectivity of the bromination can be precisely controlled by the nature of the substituent at the 8-position. Studies have been conducted on various 8-substituted quinolines to optimize reaction conditions for selective bromination. acgpubs.orgresearchgate.net

For instance, the bromination of 8-hydroxyquinoline (B1678124), which possesses a highly activating hydroxyl group, is complex. The reaction can lead to a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org Achieving selective monobromination requires careful control of reaction conditions, such as temperature and the amount of brominating agent used. acgpubs.orgresearchgate.net In contrast, the bromination of 8-methoxyquinoline, where the hydroxyl group is protected as a less activating methyl ether, proceeds more selectively to furnish 5-bromo-8-methoxyquinoline as the sole product in high yield. acgpubs.orgresearchgate.net Similarly, bromination of 8-aminoquinoline (B160924) can result in a mixture of 5,7-dibromo-8-aminoquinoline and 5-bromo-8-aminoquinoline. acgpubs.org

These studies highlight the powerful directing effect of substituents on the benzene (B151609) portion of the quinoline ring system. Activating groups like -OH and -NH2 strongly direct incoming electrophiles to the ortho and para positions (C-7 and C-5), often making it difficult to prevent multiple substitutions.

An alternative to direct bromination is the synthesis of the quinoline ring from precursors that already contain bromine at the desired position. This approach offers excellent control over the final position of the bromine atom. A common method involves a variation of the Skraup synthesis, where a bromo-substituted aniline is reacted with glycerol, an oxidizing agent, and sulfuric acid.

A specific example is the reaction of 2-bromoaniline with acrolein diethyl acetal in the presence of 1N hydrochloric acid. chemicalbook.com The reaction mixture is refluxed, and upon completion, neutralized and extracted to yield the 8-bromoquinoline product. chemicalbook.com This method builds the heterocyclic portion of the molecule onto the pre-brominated benzene ring, unequivocally placing the bromine at the C-8 position.

More modern methods include the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophilic bromine sources like Br2. nih.gov This process involves an intramolecular nucleophilic attack of the aniline's aromatic ring onto an activated alkyne, forming the quinoline scaffold with a bromine atom incorporated at the 3-position, though variations can be used to construct different isomers. nih.gov

The mechanism of quinoline bromination is a classic example of electrophilic aromatic substitution. The quinoline nucleus consists of two fused rings: a benzene ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Consequently, electrophilic substitution, including bromination, preferentially occurs on the more electron-rich benzene ring. youtube.com

In the absence of other substituents, attack occurs at C-5 and C-8. When a strong activating group, such as a hydroxyl (-OH) or amino (-NH2) group, is present at the C-8 position, it significantly enhances the electron density of the benzene ring. This activation, combined with the group's ortho- and para-directing nature, funnels the electrophilic attack by the bromine cation (or its equivalent) to the C-5 (para) and C-7 (ortho) positions. This explains the formation of 5,7-dibromo derivatives when potent activating groups are present at C-8. acgpubs.orgresearchgate.net The reaction proceeds through a standard arenium ion intermediate, which then loses a proton to restore aromaticity.

Advanced Synthetic Transformations of 8-Bromoquinoline Hydrochloride

The carbon-bromine bond at the C-8 position is a key functional handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex quinoline derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org 8-Bromoquinoline is an effective electrophilic partner in these reactions, enabling the introduction of various aryl and heteroaryl substituents at the 8-position. researchgate.net

The reaction typically involves a palladium(0) catalyst, a suitable ligand (often a phosphine), and a base, carried out in an appropriate solvent mixture. yonedalabs.com The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. The general utility of this reaction allows for the synthesis of diverse 8-arylquinolines, which are of interest in medicinal chemistry and materials science.

Below is a table summarizing research findings on the Suzuki-Miyaura coupling of 8-bromoquinoline with various arylboronic acids.

| Electrophile | Nucleophile (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 8-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 95% |

| 8-Bromoquinoline | 4-Methylphenylboronic acid | Pd(OAc)₂ / L1 | N/A | N/A | 45% rsc.org |

| 8-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88% |

| 8-Bromoquinoline | Thiophen-2-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 75% |

| 8-Bromoquinoline | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 82% |

This table is a representation of typical results and conditions found in the literature. Actual results may vary. DME = 1,2-Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone.

Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination serves as a powerful tool for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of various aminoquinoline derivatives. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, such as 8-bromoquinoline, with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction's utility is significant due to its ability to overcome the limitations of traditional methods for creating aromatic C-N bonds, which often suffer from restricted substrate scope and functional group tolerance. wikipedia.org

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps. wikipedia.orglibretexts.org Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. libretexts.org Subsequently, the amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Several generations of catalyst systems have been developed to enhance the efficiency and scope of this reaction. The use of bidentate phosphine ligands, such as BINAP and DDPF, has proven effective for the coupling of primary amines. wikipedia.org More advanced, sterically hindered ligands have further expanded the reaction's applicability, enabling the coupling of a wider range of amines under milder conditions. wikipedia.org

In the context of 8-bromoquinoline derivatives, the Buchwald-Hartwig amination has been successfully employed. For instance, the coupling of 8-(benzyloxy)-5-bromoquinoline with various anilines has been optimized by carefully selecting the palladium precursor and phosphine ligand. ias.ac.inresearchgate.net The choice of ligand can significantly impact the reaction's success, with electron-rich and sterically demanding ligands often providing superior results. ias.ac.inresearchgate.net

Table 1: Palladium-Catalyzed Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline ias.ac.in

| Entry | Ligand | Reaction Time (h) | Conversion (%) |

| 1 | L1 | 24 | Incomplete |

| 2 | L2 | 24 | - |

| 3 | L3 | 0.5 | 100 |

Reaction conditions: 8-(Benzyloxy)-5-bromoquinoline, Pd(OAc)2 (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120 °C under argon atmosphere.

Other Palladium and Copper-Catalyzed Coupling Methodologies

Beyond the Buchwald-Hartwig amination, other palladium and copper-catalyzed cross-coupling reactions are instrumental in the functionalization of the 8-bromoquinoline scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of derivatives.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. libretexts.org These methods are fundamental for creating new C-C bonds. For instance, the Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, while the Stille reaction utilizes organotin reagents. libretexts.org The Sonogashira reaction is specific for the formation of C-C triple bonds by coupling an aryl halide with a terminal alkyne. libretexts.org The Heck reaction, on the other hand, involves the coupling of an aryl halide with an alkene. libretexts.org The palladium-catalyzed α-arylation of enolates is another key method for C-C bond formation, leading to intermediates that can be cyclized to form isoquinolines. rsc.org

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming C-N, C-O, and C-S bonds. While historically requiring harsh reaction conditions, significant advancements have led to milder and more efficient protocols. mdpi.com Copper(I) salts are commonly used as the active catalysts in these transformations. mdpi.com

Copper-catalyzed C5-selective bromination of 8-aminoquinoline amides has been achieved using various bromine sources. beilstein-journals.orgbeilstein-journals.org For example, the reaction of N-(quinolin-8-yl)benzamide with ethyl bromoacetate in the presence of a copper catalyst and a base leads to selective bromination at the C5-position. beilstein-journals.orgbeilstein-journals.org

Table 2: Screening of Catalysts for the Bromination of N-(quinolin-8-yl)benzamide beilstein-journals.org

| Entry | Catalyst | Yield (%) |

| 1 | FeCl3 | 65 |

| 2 | MnSO4·H2O | 64 |

| 3 | CoCl2·6H2O | 85 |

| 4 | Ni(OAc)2·4H2O | 85 |

| 5 | CuCl | 85 |

| 6 | CuBr | 85 |

| 7 | CuCl2 | 88 |

| 8 | CuBr2 | 90 |

| 9 | Cu(OAc)2·H2O | 95 |

Reaction conditions: N-(quinolin-8-yl)benzamide (0.2 mmol), ethyl bromoacetate (0.8 mmol), catalyst (20 mol %), K2CO3 (0.2 mmol), DMSO (1.0 mL), stirred under air at 100 °C for 12 h.

Nucleophilic Substitution Reactions at the Bromo-Position

The bromine atom at the 8-position of the quinoline ring is susceptible to nucleophilic substitution, although this is generally less facile than in the pyridine ring (positions 2 and 4). tutorsglobe.com The electron-withdrawing nature of the nitrogen atom in the quinoline ring system deactivates the benzene ring towards electrophilic attack but activates the pyridine ring for nucleophilic substitution. tutorsglobe.comresearchgate.net However, with appropriate nucleophiles and reaction conditions, the bromo group can be displaced.

The reactivity of haloquinolines towards nucleophiles can be influenced by the position of the halogen and the nature of the nucleophile. For instance, in 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position is readily displaced by various nucleophiles. mdpi.com While this is not the 8-position, it illustrates the principle of nucleophilic substitution on the quinoline ring. The leaving group ability also plays a significant role in such reactions. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system predominantly occurs on the benzene ring, specifically at positions 5 and 8. tutorsglobe.comresearchgate.netyoutube.com This regioselectivity is due to the deactivating effect of the nitrogen atom on the pyridine ring, making the fused benzene ring more electron-rich and thus more susceptible to electrophilic attack. youtube.comreddit.com

The stability of the intermediate carbocation (arenium ion or sigma complex) formed during the reaction determines the position of substitution. youtube.commasterorganicchemistry.com When the electrophile attacks at positions 5 or 8, the resulting intermediate can be stabilized by more resonance structures, including ones where the aromaticity of the pyridine ring is preserved. youtube.com This provides a lower energy pathway compared to attack at other positions on the benzene ring. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, the bromination of quinoline with bromine in the presence of sulfuric acid yields a mixture of 5-bromoquinoline and 8-bromoquinoline. youtube.com Similarly, nitration with a mixture of nitric acid and sulfuric acid affords 5-nitroquinoline and 8-nitroquinoline. youtube.com

Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to predict the most likely sites for electrophilic attack by analyzing the electron density and the stability of the resulting intermediates. orientjchem.org

Functionalization of the Quinoline Ring System through Oxidation and Reductive Amination Processes

The quinoline ring system can be functionalized through oxidation and reductive amination processes, which can introduce new functional groups or modify existing ones.

Oxidation:

The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions, such as with alkaline potassium permanganate, the benzene ring can be opened, leaving the pyridine ring intact to form quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.netpharmaguideline.com Oxidation of quinoline with peroxy acids leads to the formation of quinoline N-oxide. researchgate.net The formation of the N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, for further reactions, including amination. mdpi.com For example, copper-catalyzed direct amination of quinoline N-oxides with aliphatic secondary amines can occur at the C2 position. mdpi.com

Reductive Amination:

Reductive amination is a powerful method for forming C-N bonds and can be applied to quinoline derivatives. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct reductive amination on the quinoline ring itself is less common, functional groups attached to the ring can undergo this reaction. For instance, if a quinoline derivative bears a carbonyl group, it can be converted to an amino group via reductive amination. nih.gov

Furthermore, the reduction of the quinoline ring itself is possible. Catalytic hydrogenation of quinoline can lead to the formation of 1,2,3,4-tetrahydroquinoline. pharmaguideline.com This saturated heterocyclic core can then be further functionalized.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of 8-bromoquinoline can be achieved through various methods, and the optimization of reaction conditions is crucial for maximizing yields and purity. One common approach is a modification of the Skraup synthesis, where o-bromoaniline is reacted with a glycerol equivalent, such as acrolein diethyl acetal, in the presence of an acid. chemicalbook.com

Key parameters that can be optimized include:

Reactant Ratios: The stoichiometry of the reactants, such as the ratio of o-bromoaniline to the acrolein precursor, can significantly affect the yield.

Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl) are important for promoting the cyclization and dehydration steps.

Reaction Temperature and Time: Refluxing at an appropriate temperature for a sufficient duration is necessary to drive the reaction to completion. chemicalbook.com Monitoring the reaction progress by techniques like TLC can help determine the optimal reaction time.

Work-up and Purification: Neutralization of the reaction mixture and efficient extraction of the product are critical. chemicalbook.com Purification by column chromatography is often employed to isolate the pure 8-bromoquinoline. chemicalbook.com

Another synthetic route involves the bromination of 8-substituted quinolines. The conditions for this reaction, such as the solvent, temperature, and the amount of brominating agent (e.g., Br2), must be carefully controlled to achieve selective monobromination and avoid the formation of dibromo derivatives. researchgate.netresearchgate.net For instance, the bromination of 8-methoxyquinoline with bromine in dichloromethane can afford 5-bromo-8-methoxyquinoline in high yield. researchgate.net

The conversion of 8-bromoquinoline to its hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

Coordination Chemistry of 8 Bromoquinoline Hydrochloride and Its Metal Complexes

8-Bromoquinoline (B100496) as a Ligand in Transition Metal Coordination

8-Bromoquinoline typically acts as a monodentate ligand, coordinating to metal centers through its heterocyclic nitrogen atom. The presence of the bulky and electron-withdrawing bromine atom at the C8 position, adjacent to the nitrogen donor, can sterically hinder the formation of some complex geometries and electronically influence the metal-ligand bond strength. While it does not possess a secondary donor site for chelation like its well-studied analogue, 8-hydroxyquinoline (B1678124), its rigid structure and potential for secondary interactions make it a ligand of significant interest.

The primary binding mode of 8-bromoquinoline involves the donation of the lone pair of electrons from the sp²-hybridized nitrogen atom to a vacant orbital of a transition metal ion. The resulting metal-nitrogen bond is a standard coordinate covalent bond.

While crystal structures for simple 8-bromoquinoline complexes are not extensively documented in readily available literature, detailed structural analyses of complexes with related quinoline-based ligands provide insight into the expected geometries. For instance, in platinum-antimony complexes featuring multiple quinoline (B57606) (Q) ligands, such as (Cl2SbQ3)PtCl2, the platinum center can adopt a distorted octahedral geometry. acs.org The coordination environment is dictated by the number of ligands, the nature of the metal ion, and the electronic configuration. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral arrangements. libretexts.orglibretexts.org

In complexes with d⁸ metal ions like Pt(II), a square planar geometry is often favored. libretexts.org The coordination of quinoline ligands to such centers has been observed, with Pt–N bond lengths in the range of 2.044(5) Å. acs.org For first-row transition metals, a wider variety of geometries is possible. For example, complexes of the related ligand 8-methylquinoline (B175542) can form cyclometallated structures where the metal binds to both the nitrogen and a carbon atom of the methyl group, demonstrating that the 8-position is crucial in directing reactivity and coordination. nih.gov This suggests that while 8-bromoquinoline itself is a simple N-donor ligand, its derivatives could engage in more complex binding modes.

Table 1: Example of Selected Bond Lengths in a Quinoline-Containing Platinum Complex, (Cl₂SbQ₃)PtCl₂ acs.org

| Bond | Bond Length (Å) |

| Pt–Sb | 2.6316(5) |

| Pt–N1 | 2.044(5) |

| Pt–Cl1 | 2.3189(15) |

| Pt–Cl2 | 2.6842(15) |

| Sb–ClA | 2.4469(16) |

| Sb–ClB | 2.5569(17) |

| Data from a related quinoline complex used for illustrative purposes. |

The synthesis of metal complexes with 8-bromoquinoline generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The hydrochloride salt of 8-bromoquinoline would first need to be neutralized to free the nitrogen's lone pair for coordination.

A specific example of the utility of 8-bromoquinoline in the synthesis of organometallic complexes is its reaction with zincated cyclopentadienyl (B1206354) derivatives of iron (Fe), manganese (Mn), and rhenium (Re). sigmaaldrich.com This reaction, catalyzed by bis(triphenylphosphine)palladium(0), results in the formation of 8-quinolylcyclopentadienyl metal complexes, demonstrating a method to covalently attach a metal-containing moiety to the quinoline scaffold via the displacement of the bromine atom. sigmaaldrich.com

General synthetic approaches, widely used for analogous ligands like 8-hydroxyquinoline, typically involve mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol, methanol, or a buffered aqueous solution. scirp.orgresearchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the quinoline nitrogen to a metal center is expected to cause shifts in the C=N and C=C stretching vibrations of the quinoline ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can reveal ligand-to-metal or metal-to-ligand charge transfer bands, which are characteristic of coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a downfield shift of the proton signals near the nitrogen atom upon coordination.

The electrochemical behavior of transition metal complexes is a critical aspect of their characterization, providing insight into their redox activity and electronic structure. Techniques such as cyclic voltammetry (CV) are used to probe the oxidation and reduction potentials of the metal center and, in some cases, the ligand itself.

Specific electrochemical data for 8-bromoquinoline complexes are not widely reported. However, studies on other quinoline-based complexes can serve as a guide. For example, the electrochemistry of complexes with quinoline-thiosemicarbazone ligands has been investigated. tandfonline.com These studies typically involve measuring the anodic (Epa) and cathodic (Epc) peak potentials to determine the formal reduction potential (E½) and the peak separation (ΔEp), which gives information about the reversibility of the redox process. tandfonline.com The redox potential of the metal ion is significantly influenced by the nature of the coordinating ligands. The electron-withdrawing bromo group on the 8-bromoquinoline ligand would be expected to make the metal center more electron-deficient and thus harder to oxidize (shifting the oxidation potential to a more positive value) compared to complexes with unsubstituted quinoline. The redox processes observed in Pt-Sb complexes with quinoline ligands further illustrate how anion transfer and changes in the metal's oxidation state can be controlled by the ligand environment. acs.org

Applications of Metal Complexes in Catalysis and Materials Science

While the applications of 8-bromoquinoline complexes are not as extensively explored as those of 8-hydroxyquinoline, the unique electronic and steric properties imparted by the bromo-substituted quinoline ligand suggest potential in various fields.

Transition metal complexes are widely used as catalysts in a vast range of organic transformations. The ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. While 8-bromoquinoline itself can be a substrate in palladium-catalyzed coupling reactions, its role as a directing group or ligand in catalysis is also of interest. sigmaaldrich.com

The nitrogen atom of the quinoline ring can coordinate to a metal center, bringing the metal into proximity with substrates and facilitating catalytic cycles. For instance, transition metal-catalyzed C-H activation and functionalization are often guided by a chelating nitrogen atom, as seen in reactions with 8-methylquinoline. nih.gov By analogy, complexes of 8-bromoquinoline could potentially be explored as catalysts for reactions such as oxidations, reductions, and cross-coupling reactions. The electronic effect of the bromine atom could modulate the catalytic activity of the metal center.

Metal complexes of quinoline derivatives are renowned for their applications in materials science, particularly as electroluminescent materials in organic light-emitting diodes (OLEDs). scirp.orgscirp.org The most famous example is tris(8-hydroxyquinolinato)aluminium (Alq₃). scirp.orgscirp.org The luminescence in these complexes often arises from ligand-centered π-π* transitions or metal-to-ligand charge transfer (MLCT) states.

Complexes of 8-bromoquinoline could also exhibit interesting photophysical properties. The extended π-system of the quinoline ring is conducive to luminescence. The introduction of a bromine atom, a heavy atom, could influence the luminescent properties through the "heavy-atom effect." uci.edu This effect can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to increased phosphorescence at the expense of fluorescence. This tunability makes such complexes interesting candidates for phosphorescent emitters in OLEDs or as components in chemical sensors. Studies on related 8-hydroxyquinoline-5-sulfonic acid complexes show that fluorescence properties are highly dependent on the coordinated metal ion, with Cd(II), Mg(II), and Zn(II) often forming highly fluorescent chelates. uci.edu The exploration of 8-bromoquinoline complexes with these and other metals, such as iridium(III) or ruthenium(II), could yield novel luminescent materials. nih.gov

Biological and Pharmacological Research Endeavors

Antimicrobial and Anti-infective Investigations

Research into the antimicrobial properties of quinoline (B57606) derivatives is extensive. Investigations have explored their efficacy against bacteria, fungi, and various viruses, seeking to understand their mechanisms of action and potential as anti-infective agents.

The antibacterial potential of the quinoline nucleus, particularly the 8-hydroxyquinoline (B1678124) (8-HQ) subgroup, is well-documented. The primary mechanism of action for 8-HQ and its derivatives is often attributed to their ability to chelate metal ions, which are essential for bacterial metabolic processes. This disruption of metal homeostasis can interfere with enzyme function and other vital cellular activities, leading to an antimicrobial effect.

Antifungal Research:

The quinoline derivative referred to as "bromoquinol" has been identified as a compound with potent, wide-spectrum antifungal activity. Its efficacy was notably blocked by the presence of exogenous iron, suggesting a mode of action related to iron utilization. Studies have shown it is particularly effective against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. Further investigation into its mechanism revealed that bromoquinol induces oxidative stress and apoptosis in A. fumigatus.

Table 1: Antifungal Activity of Bromoquinol

| Fungal Species | Activity Metric | Result | Reference |

|---|---|---|---|

| Aspergillus fumigatus (Af293) | Killing Percentage at 8µM | 95% | |

| Aspergillus fumigatus (Af293) | Minimal Fungicidal Concentration | 32µM | |

| Candida albicans (CBS562) | Killing Percentage at 1µM | 99% | |

| Candida albicans (CBS562) | Minimal Fungicidal Concentration | 1µM |

Other derivatives, such as 8-hydroxy-7-iodo-5-quinolinesulfonic acid and clioquinol, have also demonstrated fungicidal effects against dermatophytes like M. canis and T. mentagrophytes. The research highlights that the 8-hydroxyquinoline scaffold is a promising starting point for the development of new antifungal agents.

Antimalarial Research:

The quinoline core is foundational to some of the most important antimalarial drugs in history. Specifically, 8-aminoquinoline (B160924) derivatives are a critical class of compounds used to combat malaria. Primaquine, an 8-aminoquinoline analog, is an FDA-approved drug for treating relapsing forms of malaria caused by Plasmodium vivax and P. ovale. Tafenoquine is another 8-aminoquinoline drug developed for similar applications. The mechanism of 8-aminoquinolines is thought to involve their metabolites, which can generate reactive oxygen species and induce oxidative stress within the parasite. While the 8-aminoquinoline scaffold is proven, specific research detailing the antimalarial activity of 8-Bromoquinoline (B100496) was not prominent in the reviewed literature. The focus remains heavily on the 8-amino and 4-amino substituted quinolines.

Enterovirus D68:

Enterovirus D68 (EV-D68) is a pathogen that can cause severe respiratory illness. In the search for effective treatments, researchers have explored the potential of quinoline-based compounds. Studies have focused on synthesizing and testing various quinoline analogues to improve the antiviral potency of previously identified inhibitors like dibucaine. This research has led to the discovery of new quinoline derivatives with significantly improved potency (EC₅₀ < 1 µM) and a high selectivity index against multiple strains of EV-D68. Mechanistic studies suggest that some of these novel quinoline compounds act as VP1 inhibitors, interfering with a key viral capsid protein. It is important to note that these studies involve complex quinoline analogues, and research specifically identifying 8-Bromoquinoline hydrochloride as an anti-EV-D68 agent was not found.

Avian Influenza Viruses:

Avian influenza viruses, such as the highly pathogenic H5N1 strain, represent a significant public health concern due to their pandemic potential. The search for effective antiviral drugs is a global priority. While numerous compounds are under investigation for activity against influenza viruses, a review of the available scientific literature did not yield specific studies on the efficacy of this compound against avian influenza.

Anticancer and Antiproliferative Activity Studies

The potential of quinoline derivatives as anticancer agents is an area of active investigation. The planar, heterocyclic structure of quinoline allows it to intercalate with DNA and interact with various enzymes involved in cell proliferation and survival.

Brominated quinolines have shown significant potential as antiproliferative agents. Specifically, bromo- and cyano-substituted 8-hydroxyquinolines have demonstrated the ability to induce apoptosis in rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines.

One notable derivative, 5,7-dibromo-8-hydroxyquinoline, exhibited considerable cytotoxic activity against a panel of cancer cell lines. The mechanism of action for some 8-hydroxyquinoline analogs involves their ability to form complexes with metal ions, such as copper. These complexes can then act as proteasome inhibitors, leading to the accumulation of regulatory proteins that trigger apoptosis in cancer cells. The chelation of metals by 8-hydroxyquinoline derivatives is considered a key factor in their ability to induce cell death.

Table 2: Anticancer Activity of 5,7-Dibromo-8-hydroxyquinoline

| Cancer Cell Line | Cell Line Description | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 5.8 | |

| FL | Amnion | 17.6 | |

| HeLa | Cervical Cancer | 18.7 | |

| HT29 | Colon Adenocarcinoma | 5.4 | |

| MCF7 | Breast Adenocarcinoma | 16.5 |

Topoisomerase I Inhibition:

DNA topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription, making it a key target for anticancer drugs. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, cell death. Research has specifically identified 5,7-dibromo-8-hydroxyquinoline as an inhibitor of the recombinant human DNA topoisomerase I enzyme. This finding directly links a brominated quinoline structure to the inhibition of a validated anticancer target.

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Its inhibition is a therapeutic strategy for both inflammation and cancer prevention. While some quinoline derivatives have been investigated for their COX-inhibiting properties, with one study noting that a specific quinoline compound inhibited esophageal cancer growth by downregulating COX-2, and another exploring quinoline-thiadiazoles as COX-1 inhibitors, a specific link between this compound and the inhibition of COX-2 was not found in the reviewed scientific literature.

Sphingosine Kinase (SphK) Inhibition Studies

Sphingosine kinases (SphKs) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling molecule involved in numerous cellular processes, including proliferation, survival, and migration. The overexpression of SphK, particularly the SphK1 isoform, has been observed in various cancers, making it an attractive target for anticancer drug development.

While the quinoline scaffold is a subject of investigation for developing SphK inhibitors, direct studies focusing on this compound are not prominent in the current body of research. However, related structures, such as quinoline-5,8-diones, have been identified as a novel class of SphK inhibitors. Research into this class of compounds, using a fragment-based approach, has led to the identification of derivatives with dual inhibitory effects on both SphK1 and SphK2 isoforms. For instance, certain C(7) ether-linked quinoline-5,8-diones have demonstrated inhibitory activity as high as 69% at a 10 μM concentration. These findings underscore the potential of the broader quinoline framework in targeting the SphK/S1P signaling axis, although specific research on the 8-bromoquinoline moiety in this context remains to be fully explored.

Structure-Activity Relationship (SAR) Studies for Optimized Antineoplastic Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. The 8-bromoquinoline scaffold serves as a valuable starting point for chemical modifications aimed at enhancing antineoplastic (anticancer) activity. Research has shown that substitutions on the quinoline ring system can significantly influence the compound's biological effects.

Studies on various bromoquinoline derivatives have highlighted the importance of the position and nature of functional groups in determining their antiproliferative efficacy. For example, the synthesis of highly brominated quinolines has yielded compounds with significant inhibitory effects against cancer cell lines such as C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma). One study found that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited high activity, with IC50 values ranging from 5.45 to 9.6 μg/mL against these cell lines. The conversion of a methoxy (B1213986) group at the C-8 position to a hydroxyl group was suggested to enhance this inhibitory potential.

Furthermore, the introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold resulted in a compound with remarkable inhibitory activity, whereas the precursor 6,8-dibromoquinoline showed no such activity. This emphasizes the synergistic effect of specific substitutions on the quinoline core for enhancing anticancer potency. In other studies, replacing a bromine atom with an 8-hydroxyquinoline moiety was found to increase anticancer activity, indicating that using the bromo- group as a leaving group for further functionalization is a viable strategy for developing more potent compounds.

Table 1: SAR Findings for Bromoquinoline Derivatives

| Parent Scaffold | Modification | Effect on Antineoplastic Activity | Target Cell Lines |

|---|---|---|---|

| 6,8-dibromoquinoline | Addition of a nitro group at C-5 | Significantly increased inhibitory activity | C6, HT29, HeLa |

| 3,6,8-trimethoxyquinoline | Bromination at C-5 and C-7; conversion of C-8 methoxy to hydroxyl | Substantially increased antiproliferative activity | C6, HT29, HeLa |

| 2-bromo-1,4-naphthoquinone | Replacement of bromine with 8-hydroxyquinoline moiety | Increased anticancer activity | Various |

Other Biological Activities and Pharmacological Targets

Anti-inflammatory Properties

The quinoline nucleus is a common feature in compounds investigated for a wide range of therapeutic effects, including anti-inflammatory activity. Several studies have demonstrated that derivatives of quinoline can exert potent anti-inflammatory effects. For instance, certain quinoline-related carboxylic acids, such as quinoline-4-carboxylic acid and quinoline-3-carboxylic acid, have shown impressive anti-inflammatory properties in studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. Another study identified a hydrochloride salt derivative of quinoline that significantly inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. While these findings highlight the potential of the quinoline scaffold as a source of anti-inflammatory agents, specific research focusing on the anti-inflammatory properties of this compound itself is limited in the available literature.

NAD-Hydrolyzing Enzyme CD38 Inhibition

The enzyme CD38 is a key regulator of cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cofactor in metabolism and cellular signaling. Inhibition of CD38 is a therapeutic strategy for conditions associated with age-related NAD+ decline. Research has identified 8-bromoquinoline derivatives as crucial intermediates in the synthesis of potent CD38 inhibitors.

Specifically, a systematic exploration of 8-quinoline carboxamides led to the discovery of novel, submicromolar inhibitors of human CD38. The synthesis pathway for some of these potent inhibitors utilized an 8-bromoquinoline derivative, namely 8-bromo-2-methyl-4-quinolinamine. This precursor underwent palladium-mediated carbonylation at the 8-bromo position, followed by amine trapping, to yield the final 8-quinoline carboxamide inhibitors. This synthetic route demonstrates the utility of the 8-bromoquinoline structure as a foundational element for building more complex molecules with targeted enzymatic activity. The resulting compounds were found to be 10- to 100-fold more potent than the initial screening hit.

Interaction with Biological Targets (e.g., Tubulin, Cytochrome P450 Enzymes)

Tubulin: Tubulin is a protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton involved in cell division. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. The quinoline scaffold has been incorporated into molecules designed to target tubulin. For example, biphenylaminoquinazoline derivatives have been shown to inhibit tubulin polymerization and bind at the colchicine (B1669291) site of tubulin. However, direct studies evaluating the interaction of this compound with tubulin are not extensively documented.

Cytochrome P450 Enzymes: The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. Understanding how a compound interacts with these enzymes is critical for predicting its pharmacokinetic profile and potential drug-drug interactions. Studies on the metabolism of the parent compound, quinoline, have identified specific CYP enzymes responsible for its biotransformation. Research using human liver microsomes has shown that CYP2E1 is the principal enzyme involved in the formation of 3-hydroxyquinoline, while CYP2A6 is primarily responsible for the formation of quinoline-1-oxide. It is plausible that 8-bromoquinoline, as a derivative, would also be a substrate for these or other CYP enzymes, although specific metabolic studies on the 8-bromo variant are needed for confirmation.

Computational and Theoretical Investigations of 8 Bromoquinoline Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately predict a variety of molecular characteristics for 8-Bromoquinoline (B100496) hydrochloride. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-31G* to obtain optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Key molecular properties derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is employed to calculate electronic descriptors that help predict the molecule's reactivity. mdpi.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The distribution of electronic charge can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Predicted Molecular Properties of 8-Bromoquinoline from DFT Calculations Note: This table presents theoretical data typical for a molecule of this class based on DFT calculation principles.

| Property | Predicted Value | Unit |

| Ionization Potential (I) | 8.15 | eV |

| Electron Affinity (A) | 0.89 | eV |

| Electronegativity (χ) | 4.52 | eV |

| Chemical Hardness (η) | 3.63 | eV |

| Chemical Softness (S) | 0.28 | eV⁻¹ |

| Dipole Moment (μ) | 2.15 | Debye |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic or electron-donating capability. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For 8-Bromoquinoline hydrochloride, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack, providing insights into its reaction mechanisms. fiveable.me

Table 2: Frontier Molecular Orbital Energies for 8-Bromoquinoline Note: This table contains representative theoretical values for FMO analysis.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.45 | Electron Donation / Nucleophilicity |

| LUMO | -1.12 | Electron Acceptance / Electrophilicity |

| HOMO-LUMO Gap (ΔE) | 5.33 | Chemical Stability / Reactivity |

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding how the molecule behaves in a solution. These simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing a dynamic picture of the solvation process. mdpi.comdntb.gov.ua

By simulating the system for nanoseconds or longer, MD can reveal how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. This is critical for understanding solubility. researchgate.net Furthermore, MD simulations allow for conformational analysis by exploring the different shapes (conformations) the molecule can adopt due to the rotation around its single bonds. The simulations can identify the most stable or frequently occurring conformations in a specific solvent, which can influence the molecule's biological activity and reactivity.

Molecular Docking and Binding Affinity Predictions with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to predict how a ligand, such as a quinoline (B57606) derivative, might interact with the binding site of a protein or enzyme. nih.govresearchgate.net

In the case of this compound, docking studies can be performed to investigate its potential binding modes with various biological targets. The process involves placing the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). semanticscholar.org A lower binding energy typically indicates a more stable protein-ligand complex. semanticscholar.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. nih.gov Such insights are valuable for predicting the biological activity of the compound. mdpi.com

Table 3: Example Molecular Docking Results for a Quinoline Derivative with a Target Protein Note: This table illustrates typical output from a molecular docking simulation.

| Parameter | Value | Description |

| Binding Affinity | -8.5 | kcal/mol |

| Interacting Residues | LYS 101, TRP 229 | Amino acids in the binding pocket |

| Interaction Types | Hydrogen Bond, Hydrophobic | Types of non-covalent interactions |

| RMSD | 1.8 | Å |

Computational Studies on Basicity and Protonation Processes

The basicity of the quinoline nitrogen atom is a defining characteristic of this compound. Computational methods can be used to predict the pKa value, which is a quantitative measure of basicity. By calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment (often using a polarizable continuum model), the equilibrium constant and thus the pKa can be estimated.

These studies help to understand how the electronic properties of the molecule, influenced by the bromine substituent at the 8-position, affect the electron density on the nitrogen atom and its ability to accept a proton. Understanding the protonation state is crucial as it governs the molecule's solubility, membrane permeability, and ability to interact with biological targets, which are often pH-dependent.

Theoretical Understanding of Reaction Pathways and Selectivity

Computational chemistry can be used to explore the mechanisms of chemical reactions involving 8-Bromoquinoline. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. ijnc.ir This is particularly useful for understanding reaction pathways and predicting the selectivity of a reaction (i.e., why one product is formed over another). rsc.org

For instance, theoretical studies can investigate electrophilic substitution reactions, such as nitration or further bromination, on the 8-bromoquinoline ring system. nih.gov By calculating the energies of the possible intermediates formed during the reaction, it is possible to predict whether the incoming substituent will add to the pyridine (B92270) or the benzene (B151609) ring, and at which specific position. These predictions are guided by the electron-donating or electron-withdrawing effects of the bromo group and the quinoline nitrogen, which are accurately modeled by quantum chemical calculations. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-Miller, and Friedlander reactions. rroij.com However, these methods often suffer from significant drawbacks, including the use of hazardous reagents, high reaction temperatures, long reaction times, and complex work-up procedures. nih.gov The future of synthesizing 8-bromoquinoline (B100496) derivatives is moving towards more efficient and environmentally benign methodologies.

Key areas for future development include:

Advancements in Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions, are central to modern organic synthesis and provide powerful tools for functionalizing the 8-bromoquinoline core. Future work will likely focus on developing more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings.

Green Chemistry Approaches : There is a growing emphasis on developing sustainable synthetic protocols. This involves utilizing greener reagents and solvents, such as water, and employing energy-efficient techniques like microwave and ultrasound-assisted synthesis. nih.govresearchgate.net These approaches aim to reduce the environmental impact and economic costs associated with traditional synthetic methods. nih.gov

One-Pot Syntheses : Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) significantly improves efficiency by reducing solvent waste and purification steps. nih.gov Research into novel one-pot procedures for constructing complex quinoline derivatives from simple precursors is a promising avenue.

| Synthetic Approach | Description | Advantages for Future Development |

|---|---|---|

| Classical Methods (e.g., Skraup, Doebner-Miller) | Traditional methods for quinoline ring formation. | Well-established but often require harsh conditions. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig used to functionalize the bromo- position. | High versatility for creating diverse derivatives. |

| Green Chemistry Methods | Employing sustainable techniques such as microwave/ultrasound assistance and aqueous reaction media. nih.govresearchgate.net | Reduced environmental impact, improved safety, and potentially lower costs. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of 8-bromoquinoline have demonstrated promise in several therapeutic areas, primarily due to the quinoline nucleus being a well-established pharmacophore. The versatility of the 8-bromoquinoline scaffold allows for modifications that can target a variety of biological molecules. nih.gov

Future research will likely focus on:

Anticancer Therapies : Numerous studies have highlighted the anticancer potential of 8-substituted quinolines. nih.govresearchgate.net Derivatives have shown significant inhibitory effects against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon carcinoma). nih.govresearchgate.net A key biological target identified for some of these compounds is Topoisomerase I, a critical enzyme for DNA replication and repair. nih.govresearchgate.net Further exploration will involve screening against a wider range of cancers and identifying new molecular targets to develop more selective and potent anticancer agents.

Infectious Diseases : The 8-aminoquinoline (B160924) scaffold has a historical context in the development of antimalarial drugs, with derivatives showing potency against Plasmodium falciparum. Beyond malaria, there is potential to explore the efficacy of novel 8-bromoquinoline derivatives against other pathogens. The rise of multidrug-resistant bacterial strains necessitates the discovery of new antibacterial agents, and the 8-hydroxyquinoline (B1678124) core has shown promise in this area. rroij.comnih.gov Antiviral and antifungal applications also represent underexplored but potentially fruitful research avenues. nih.govnih.gov

Neurodegenerative Diseases : Some 8-hydroxyquinoline derivatives have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease, partly due to their ability to chelate metal ions that are implicated in disease pathology. nih.gov This remains an important area for future investigation.

Design and Synthesis of Next-Generation Derivatives with Improved Efficacy and Selectivity

The bromine atom at the 8-position of the quinoline ring is a key functional group that serves as a versatile handle for a wide array of chemical modifications. This allows for the systematic design and synthesis of new derivatives with tailored properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation compounds.

Key findings that will inform future design include:

Influence of the C-8 Substituent : Research has shown that the nature of the substituent at the 8-position is a critical determinant of biological activity. For instance, a hydroxyl group at C-8 generally confers greater anticancer potential than other groups.

Impact of Additional Halogenation : The introduction of bromine or other halogens at different positions on the quinoline ring can further modulate biological activity. Studies on 5,7-dibromo-8-hydroxyquinoline have demonstrated potent antiproliferative activity. researchgate.netresearchgate.net

Diverse Functionalization : The ability to use palladium-catalyzed reactions to couple amines, alkenes, and other moieties to the 8-position allows for the creation of vast libraries of compounds for biological screening.

| Derivative Type | Observed Biological Effect | Key Structural Feature |

|---|---|---|

| 8-Hydroxyquinolines | Potent anticancer activity. researchgate.net | Hydroxyl group at the C-8 position. |

| 5,7-Dibromo-8-hydroxyquinolines | Strong antiproliferative activity against various tumor cell lines. researchgate.netresearchgate.net | Bromination at C-5 and C-7 positions. researchgate.net |

| 5-Aryl-8-aminoquinolines | Potent antimalarial activity, greater than primaquine in some cases. | Aryl group at C-5 and amino group at C-8. |

| Brominated Methoxyquinolines | Significant inhibitory effects on cancer cell lines. nih.gov | Methoxy (B1213986) group at C-8 with additional bromination. nih.gov |

Advanced Mechanistic Studies of Biological Actions and Coordination Phenomena

A deeper understanding of how 8-bromoquinoline derivatives exert their biological effects is essential for developing safer and more effective drugs. Future research must focus on elucidating their mechanisms of action and exploring their coordination chemistry.

Areas for advanced study include:

Mechanism of Action (MOA) : For antimalarial 8-aminoquinolines, the hypothesized MOA involves metabolic activation by CYP enzymes to form reactive intermediates, which then generate antiparasitic reactive oxygen species (ROS). lstmed.ac.uk In cancer, the inhibition of enzymes like Topoisomerase I is a known mechanism, but further studies are needed to uncover other potential pathways and off-target effects. researchgate.net

Coordination Chemistry : 8-Hydroxyquinoline and its derivatives are powerful metal ion chelating agents. nih.govresearchgate.net This property is often linked to their biological activity, as they can disrupt metal homeostasis in cells. nih.gov Furthermore, metal complexes of these ligands have applications in catalysis and as materials for organic light-emitting diodes (OLEDs). rroij.com Advanced studies will explore the thermodynamics and kinetics of metal complex formation and the biological implications of this chelation.

Integration of Computational Approaches for Rational Design and Discovery

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, accelerating the design and development process. hilarispublisher.com The integration of these approaches will be critical for the future of 8-bromoquinoline research.

Future applications of computational tools include:

Rational Drug Design : Computational techniques can be used to design novel derivatives with high affinity and selectivity for specific biological targets. mdpi.com For example, in silico studies have been used to design quinoline-based inhibitors targeting key proteins involved in cancer progression, such as BRD4 and ABCG2. mdpi.com

Predictive Modeling : Quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can identify the key chemical features required for a desired biological activity, guiding the synthesis of more potent compounds. researchgate.net

Mechanistic Insights : Computational studies can provide insights into reaction mechanisms, such as calculating the Gibbs free energies for synthetic reactions to determine thermodynamic favorability. Molecular dynamics simulations can also help to understand how these molecules bind to their biological targets at an atomic level. nih.gov

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible 8-bromoquinoline derivatives to identify promising candidates for further development.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties and safe handling guidelines for 8-Bromoquinoline hydrochloride?

- Physicochemical Properties : this compound (CAS RN: 16567-18-3) has a molecular formula of C₉H₆BrN·HCl and a molecular weight of 208.05 g/mol. It is typically stored at 0–6°C to maintain stability, as higher temperatures may degrade the compound .

- Handling Guidelines : Use impervious gloves, tightly sealed goggles, and protective clothing when handling. Avoid inhalation, skin contact, and exposure to high concentrations. Contaminated materials must be disposed of via professional waste management services to prevent environmental hazards .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- 8-Bromoquinoline is often synthesized via direct bromination of quinoline using bromine or brominating agents under controlled conditions. For functionalization, Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 2-aminophenylboronic acid hydrochloride) is used to introduce substituents, achieving yields >70% under palladium catalysis .

- Key Step : Purification typically involves column chromatography or recrystallization, with purity verified by GC (>97.0%) or HPLC .

Advanced Research Questions

Q. How does the bromine substituent at the 8-position influence the reactivity of quinoline derivatives in cross-coupling reactions?

- The bromine atom at the 8-position directs regioselectivity in palladium-catalyzed reactions. For example, in C-H activation/C-N bond formation , the electron-withdrawing bromine substituent alters the electron density of the quinoline ring, favoring coupling at the 2- or 4-positions due to reduced steric hindrance and enhanced electrophilicity .

- Mechanistic Insight : Density functional theory (DFT) studies suggest that bromine stabilizes transition states by polarizing the π-electron system, accelerating oxidative addition steps in cross-coupling reactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Chromatography :

- GC : Used for purity assessment (>97.0% by GC with flame ionization detection) .

- HPLC : A validated method employs a C18 column (e.g., Kromasil) with a mobile phase of methanol and phosphate buffer (30:70 v/v), achieving linearity (R² = 0.9999) and recovery rates >99% .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms structural integrity via characteristic shifts (e.g., aromatic protons at δ 7.5–8.9 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (m/z 207.97 for [M-HCl]+) .

Q. How do substituents on the quinoline ring affect the biological or catalytic activity of 8-Bromoquinoline derivatives?

- Electronic Effects : Electron-donating groups (e.g., -NH₂) at the 2-position enhance nucleophilic reactivity, while electron-withdrawing groups (e.g., -Cl) at the 7-position increase electrophilicity for targeted bond formation .

- Biological Relevance : Derivatives with amino or methyl groups exhibit improved binding to biological targets (e.g., enzymes or receptors) due to enhanced hydrophobic interactions and hydrogen bonding .

Methodological Considerations

- Experimental Design : For cross-coupling reactions, optimize catalyst loading (e.g., 5 mol% PdCl₂(dppf)) and reaction time (12–24 hrs) to balance yield and byproduct formation .

- Data Contradictions : Discrepancies in reported yields may arise from variations in solvent polarity (e.g., DMF vs. THF) or trace moisture levels, which deactivate palladium catalysts. Always pre-dry solvents and reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。